molecular formula C7H9ClN2O2 B13301051 2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol

2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13301051
M. Wt: 188.61 g/mol
InChI Key: IAQCJPPYPDHRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of an amino group, a chloropyridine ring, and an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-6-chloropyridine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both the amino and chloro groups on the pyridine ring, as well as the ethan-1-ol moiety.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(3-amino-6-chloropyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H9ClN2O2/c8-6-2-1-5(9)7(10-6)12-4-3-11/h1-2,11H,3-4,9H2

InChI Key

IAQCJPPYPDHRPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)OCCO)Cl

Origin of Product

United States

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